molecular formula C14H22N6OS B10941529 2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylpropyl)acetamide

2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylpropyl)acetamide

Cat. No.: B10941529
M. Wt: 322.43 g/mol
InChI Key: NAMWYKRPVAWYSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE is a complex heterocyclic compound that features a pyrazole and triazole ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine with acetylacetone in methanol using glacial acetic acid as a catalyst . The reaction proceeds through nucleophilic addition and dehydration processes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or triazole rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in bacterial cell wall synthesis, leading to its antibacterial effects. Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE apart is its unique combination of pyrazole and triazole rings, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C14H22N6OS

Molecular Weight

322.43 g/mol

IUPAC Name

2-[[5-(1,5-dimethylpyrazol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C14H22N6OS/c1-9(2)7-15-12(21)8-22-14-17-16-13(19(14)4)11-6-10(3)20(5)18-11/h6,9H,7-8H2,1-5H3,(H,15,21)

InChI Key

NAMWYKRPVAWYSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(N2C)SCC(=O)NCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.